Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)-
Description
Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- is a sulfonamide derivative featuring a central methanesulfonamide group substituted with two 2-(methylsulfonyloxy)ethyl moieties.
Structure
3D Structure
Properties
IUPAC Name |
2-[methylsulfonyl(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO8S3/c1-17(9,10)8(4-6-15-18(2,11)12)5-7-16-19(3,13)14/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJZTRHHRQMLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197093 | |
| Record name | Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-51-8 | |
| Record name | Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- typically involves the reaction of methanesulfonyl chloride with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps :
Reaction of Methanesulfonyl Chloride with Diethanolamine: Methanesulfonyl chloride is reacted with diethanolamine in the presence of a base such as triethylamine. The reaction is carried out at a low temperature to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of sulfonyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Scientific Research Applications
Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- involves its interaction with molecular targets through its sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy.
Biological Activity
Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- is characterized by its dual methylsulfonyloxy ethyl groups attached to a methanesulfonamide core. The chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- have been investigated in various studies, particularly concerning its role as an inhibitor of specific proteins involved in cancer progression.
- Inhibition of MDM2 : The compound has been identified as a potential inhibitor of the MDM2 protein, which negatively regulates the p53 tumor suppressor pathway. By inhibiting MDM2, the compound can restore p53 function, leading to increased apoptosis in cancer cells .
- Antineoplastic Activity : Research indicates that compounds with similar sulfonamide structures exhibit significant antineoplastic properties. For instance, studies have shown that certain sulfonyl hydrazines demonstrate potent activity against various cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
- MDM2 Inhibition Study : A study focused on the interaction between Methanesulfonamide derivatives and MDM2 revealed that these compounds could effectively disrupt the p53-MDM2 interaction. This disruption is crucial for reactivating p53's tumor-suppressing functions .
- Anticancer Efficacy : In vitro tests demonstrated that related sulfonamide compounds significantly reduced cell viability in human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity .
Safety and Toxicity
The safety profile of Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)- is essential for its therapeutic application. Current data suggest that while it shows promise as an anticancer agent, comprehensive toxicity assessments are necessary to evaluate its safety for clinical use .
Q & A
Q. What are the standard synthetic routes for Methanesulfonamide, N,N-bis(2-(methylsulfonyloxy)ethyl)-, and what experimental conditions are critical for optimizing yield?
The compound is synthesized via nucleophilic substitution reactions. A reported method involves refluxing N-aryl-N,N-bis(2-(methylsulfonyloxy)ethyl)amine with sodium hydrogencarbonate in ethanol for 10 hours, yielding 33% after crystallization . Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the methylsulfonyloxy groups and optimizing stoichiometric ratios of reactants. Ethanol is preferred for its polarity, which facilitates nucleophilic displacement while stabilizing intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential. In NMR, the methylsulfonyloxy (CH₃SO₃) groups produce distinct singlet peaks near δ 3.3 ppm (¹H) and δ 45–50 ppm (¹³C). The sulfonamide protons (N–H) appear as broad singlets around δ 5.5–6.0 ppm in DMSO-d₆. High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 415.07 (calculated for C₉H₁₉NO₈S₃⁺) .
Q. How does the reactivity of this compound compare to structurally similar sulfonate esters in nucleophilic environments?
The methylsulfonyloxy groups act as superior leaving groups compared to tosylates or mesylates due to their electron-withdrawing sulfonyl moieties, enhancing susceptibility to nucleophilic attack. Kinetic studies in ethanol/water mixtures reveal second-order dependence on nucleophile concentration, suggesting a concerted SN2 mechanism .
Q. What storage conditions are recommended to ensure the compound’s stability, and what degradation products are likely under suboptimal conditions?
Store at 0–6°C in airtight containers under inert gas (e.g., argon). Hydrolysis of the methylsulfonyloxy groups in humid environments generates methanesulfonic acid and ethylene glycol derivatives, detectable via ion chromatography (IC) or LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the formation of by-products during synthesis, and how can they be minimized?
Competing elimination pathways (e.g., E2) may produce ethylene derivatives due to steric hindrance. Substituting ethanol with polar aprotic solvents (e.g., DMF) reduces elimination but risks overalkylation. Monitoring reaction progress via thin-layer chromatography (TLC) and quenching intermediates with ice-cold water improves selectivity .
Q. How can researchers resolve contradictions in reported reaction yields for this compound across different studies?
Discrepancies often arise from variations in reactant purity, solvent drying protocols, or catalytic traces. Systematic reproducibility studies using standardized reagents (≥99.5% purity) and controlled moisture levels (Karl Fischer titration <50 ppm) are advised. Statistical tools like Design of Experiments (DoE) can identify critical factors .
Q. What role does this compound play in DNA damage studies, and what analytical methods detect its adducts?
Analogous bis-electrophilic compounds (e.g., phosphoramide mustard) form DNA cross-links via N7-guanine adducts. NanoLC-NSI-MS/MS with selected reaction monitoring (SRM) identifies Cys-NOR-N7G adducts at m/z 452.1→335.0. Repair pathways (e.g., NER, Fanconi anemia) can be probed using knockout cell lines .
Q. What advanced chromatographic methods are suitable for analyzing degradation products or synthetic impurities?
Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS provides <1 ppm mass accuracy for identifying trace impurities. Reverse-phase C18 columns (2.6 µm particle size) with 0.1% formic acid in acetonitrile/water gradients achieve baseline separation of sulfonic acid derivatives .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for nucleophilic substitution. Solvent effects are incorporated via the SMD continuum model. Retrosynthetic tools (e.g., AI-driven platforms) suggest alternative precursors like bis(2-hydroxyethyl)amines .
Q. What solvent systems optimize its application in polymer chemistry or cross-linking studies?
In non-polar solvents (e.g., toluene), the compound acts as a difunctional cross-linker for polyurethanes, with gelation times monitored by rheometry. In polar media (e.g., DMSO), it modifies biomacromolecules (e.g., proteins) via sulfonylation of lysine residues, quantified by Ellman’s assay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
